Hydroxydione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Action of Hydroxylated Bioactive Compounds

| Compound Name | Primary / Major Mechanism of Action | Other Relevant Pathways / Targets | Key Experimental Models / Validation Methods |

|---|---|---|---|

| 6-Hydroxygenistein (6-OHG) [1] | Activates PI3K/AKT pathway: Reverses HH-induced decrease in p-PI3K/PI3K and p-AKT/AKT ratios. Effect blocked by PI3K inhibitor LY294002. [1] | Activates Nrf2/HO-1 (antioxidant) and inhibits NF-κB/NLRP3 (anti-inflammatory) pathways. [1] | In vivo: HHBI mouse model. Methods: RNA-Seq, WB, histology, oxidative stress/inflammatory/apoptosis kits. [1] |

| 8-Hydroxydaidzein (8-OHD) [2] | Downregulates PI3K/AKT & JAK2/STAT3: Suppresses phosphorylation of AKT and STAT3. [2] | Downregulates MYC expression, OXPHOS metabolism, and MMP9 (anti-invasion). [2] | In vitro: K562 human CML cells. Methods: Microarray, WB, RT-qPCR, Zymography, Transwell invasion assay. [2] |

| Hydroxysafflor Yellow A (HYSA) [3] | Inhibits JAK2/STAT1 pathway: Reduces phosphorylation of JAK2 and STAT1. [3] | Regulates nicotinate/nicotinamide and glycine/serine metabolism (metabolomics). [3] | In vivo: CLP mouse sepsis model. Methods: Metabolomics, network pharmacology, WB, histology, ELISA. [3] |

| Hydroxyzine [4] [5] [6] | Potent H1 receptor inverse agonist: Predominant action. [5] [6] | Functional ASM inhibitor (potential antiviral/anti-inflammatory); weak antagonist of 5-HT2A, α1-adrenergic, and muscarinic receptors. [4] [5] [6] | Clinical & In vitro: Multicenter observational study (COVID-19), in vitro cell studies. [4] [7] |

Detailed Experimental Insights

For the research-grade compounds, the experimental approaches were robust and multi-faceted.

- 6-Hydroxygenistein (6-OHG): The discovery of its primary mechanism began with transcriptomics. RNA-Seq on brain tissue from a hypobaric hypoxia-induced brain injury (HHBI) mouse model revealed 905 differentially expressed genes (DEGs) compared to controls. GO and KEGG enrichment analysis of these DEGs pinpointed the PI3K/AKT signaling pathway as a key target. This was validated by Western blot showing HH exposure decreased p-PI3K/PI3K and p-AKT/AKT ratios, which 6-OHG treatment reversed. The critical proof came from using LY294002, a selective PI3K inhibitor, which abolished 6-OHG's protective effects on histology, oxidative stress, inflammation, and apoptosis [1].

- 8-Hydroxydaidzein (8-OHD): A microarray analysis of K562 human chronic myeloid leukemia cells identified Differentially Expressed Genes (DEGs) after 8-OHD treatment. Bioinformatic analysis (KEGG) of these downregulated DEGs highlighted significant alterations in the JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT pathways. Western blot analysis confirmed the dose- and time-dependent downregulation of JAK2 and the expression/phosphorylation of STAT3 and AKT. Functional assays (Zymography, Transwell) confirmed the inhibition of MMP9 secretion and cell invasion [2].

- Hydroxysafflor Yellow A (HYSA): A combination of untargeted metabolomics and network pharmacology was used. Metabolomic analysis of lung, liver, and kidney tissues from a septic mouse model identified key altered metabolic pathways. Separately, network pharmacology predicted potential protein targets for HYSA. Integration of these data suggested the JAK2/STAT1 pathway as a key target. Molecular docking predicted binding, and Western blot confirmed that HYSA inhibits the phosphorylation of JAK2 and STAT1 [3].

Visualizing Key Signaling Pathways

The following diagrams illustrate the core mechanisms of action for these compounds, based on the experimental data from the search results.

Diagram 1: 6-OHG activates PI3K/AKT signaling, while 8-OHD inhibits multiple pro-cancer pathways.

Diagram 2: HYSA inhibits JAK2/STAT1 in sepsis, while Hydroxyzine acts primarily as a potent H1 receptor inverse agonist.

References

- 1. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via ... [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP ... [mdpi.com]

- 3. Hydroxysafflor Yellow A modulation of metabolite networks ... [nature.com]

- 4. Hydroxyzine Use and Mortality in Patients Hospitalized for ... [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyzine [en.wikipedia.org]

- 6. Hydroxyzine - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in Smith ... [pmc.ncbi.nlm.nih.gov]

21-hydroxypregnanedione sodium succinate discovery

Historical Context and Discovery

The compound 21-hydroxypregnanedione sodium succinate, formerly marketed under the brand names Viadril or Presuren, was one of the first synthetic neuroactive steroids investigated for use as an intravenous anesthetic agent in the 1950s [1].

Its development was a direct result of the seminal work by Hans Selye in 1941, who discovered that endogenous steroid hormones like progesterone and deoxycorticosterone could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery opened the door to the systematic exploration of steroids with anesthetic properties.

The compound is a synthetic derivative of the endogenous steroid 21-Hydroxypregnenolone, which is a natural intermediate in the biosynthesis of corticosteroids like 11-deoxycorticosterone and corticosterone in the adrenal glands [2]. The addition of a sodium succinate salt was a key chemical modification to make the otherwise water-insoluble steroid soluble for intravenous administration [1].

The table below summarizes the core identity of this pioneering anesthetic:

| Property | Description |

|---|---|

| Chemical Name | 21-Hydroxypregnanedione sodium succinate [1] |

| Common Name | Hydroxydione [1] |

| Brand Names | Viadril, Presuren [1] |

| Pharmacological Class | First-generation neuroactive steroid, intravenous anesthetic/sedative-hypnotic [1] |

| Year of Key Publication | 1957 (General pharmacological properties study) [3] |

| Chemical Rationale | Water-soluble prodrug form of a neuroactive steroid [1] |

Key Pharmacological Properties and Findings

Early research in the late 1950s and 1960s characterized this compound as a hypnotic agent with a favorable safety profile for its time, though it had significant limitations.

| Property | Findings from Early Research |

|---|---|

| Anesthetic Efficacy | Produced slowing of the electroencephalogram (EEG) and a surgical plane of anesthesia; effectiveness as a stand-alone anesthetic was debated [1]. |

| Safety Profile | Favourable cardiorespiratory profile compared to other anesthetics of the era; caused transient hypotension and respiratory stimulation upon rapid injection [4]. |

| Onset & Recovery | Characterized by ease of emergence and recovery from anesthesia [1]. |

| Major Clinical Limitations | Caused significant pain during intravenous infusion and thrombophlebitis (vein inflammation) at the injection site, especially at higher concentrations [1]. |

| Therapeutic Index (in mice) | Reported as 17.3 (For comparison, the subsequent steroid anesthetic CT1341 had an index of 30.6) [1]. |

A key 1960 study in cats concluded that this compound was "virtually devoid of action" at neuromuscular junctions or ganglionic synapses, indicating its effects were primarily central [4]. Rapid injection caused transient hypotension and stimulated respiration, effects that subsided within 1-2 minutes [4].

The Research & Development Workflow

The development of this compound and its successors followed a logical pathway, driven by pharmacological findings and clinical experiences. The following diagram maps out this key R&D workflow:

Legacy and Impact on Modern Anesthetics

Despite its clinical shortcomings, this compound's development was a crucial proof-of-concept. It validated that neuroactive steroids could be effective and relatively safe human anesthetics, spurring further research [1].

This research led to the development of CT1341 (Althesin), a second-generation, more potent combination of alfaxalone and alfadolone. While CT1341 was also eventually withdrawn due to anaphylactic reactions to its solvent, one of its active components, alfaxalone, remains in widespread use today in veterinary medicine and has been reformulated for renewed human use [1]. These modern agents share the core principle discovered with this compound: modulating GABA_A receptors to produce anesthesia, but with improved pharmaceutical properties and safety profiles [1].

References

Current Research and Experimental Directions

Current research focuses on developing neuroactive steroids that are effective but lack the neurotoxicity associated with some traditional general anesthetics [1] [2]. Key investigational compounds and their proposed mechanisms are listed below.

| Research Compound / Drug | Proposed Primary Mechanism | Key Findings/Potential |

|---|---|---|

| 3β-OH (3β,5β,17β-3-hydroxyandrostane-17-carbonitrile) [1] | T-type Calcium Channel Blocker [1] | In rodent studies, it provided effective hypnosis without causing significant neuroapoptosis in the developing brain, unlike ketamine. It also showed no long-term learning deficits [1]. |

| Allopregnanolone & Alphaxalone [3] | Positive Allosteric Modulator of GABAA Receptors [3] | Recent studies show distinct electrophysiological signatures and sex-specific differences in hypnotic effects (females are more sensitive). A new aqueous formulation of alphaxalone (Phaxan) is under investigation for human use [3]. |

| Ganaxolone [4] | Positive Allosteric Modulator of GABAA Receptors [4] | An analog of allopregnanolone; approved in 2022 for treating seizures associated with CDKL5 deficiency disorder. It demonstrates the therapeutic potential of neuroactive steroids beyond anesthesia [4]. |

Mechanism of Action and Experimental Workflow

Neuroactive steroids primarily produce anesthesia by modulating the GABAₐ receptor, the main inhibitory receptor in the central nervous system. However, research is also exploring compounds that work through other channels [1].

The following diagram illustrates the core signaling pathways and a generalized experimental workflow used in preclinical research to evaluate these mechanisms.

Mechanisms and methods for studying neuroactive steroid anesthetics. [1] [3]

References

Historical Context and Basic Pharmacodynamics

Hydroxydione (brand names Viadril, Predion, Presuren) is a neuroactive steroid that was introduced in 1957 as a general anesthetic but was later discontinued from clinical use, primarily due to a high incidence of thrombophlebitis in patients [1] [2]. It was the first neuroactive steroid general anesthetic ever introduced for clinical use [2].

The table below summarizes the available information on this compound:

| Attribute | Description |

|---|---|

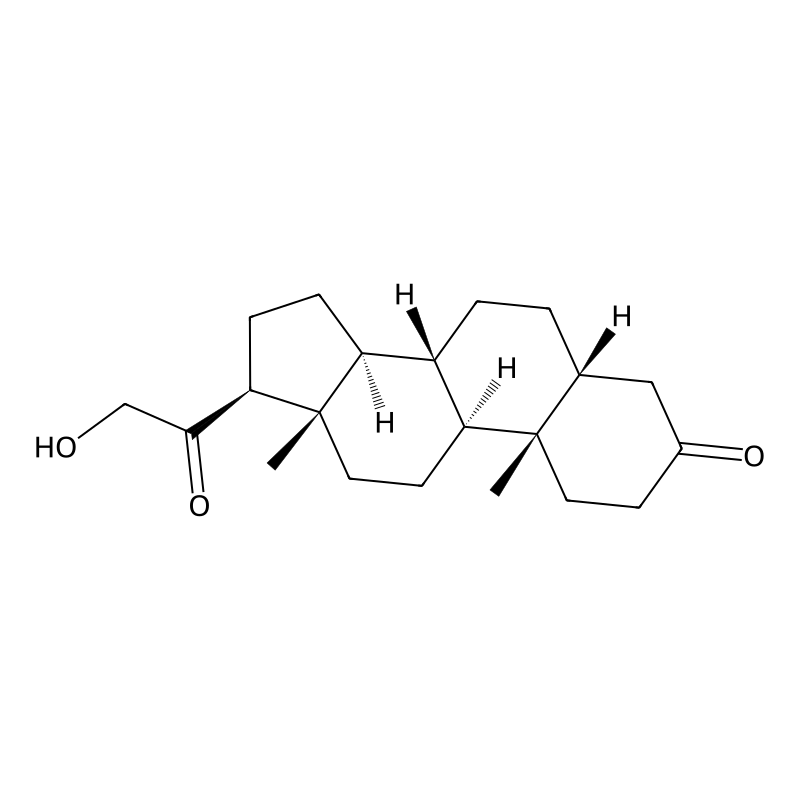

| Chemical Name | 21-Hydroxy-5β-pregnane-3,20-dione [1] [2] |

| Status | Approved for human use in the past; currently withdrawn/discontinued [1] [2] |

| Historical Use | General anesthetic [1] |

| Primary Reason for Discontinuation | High incidence of thrombophlebitis in patients [2] |

| Mechanism of Action | Described as a "neuroactive steroid"; precise molecular mechanism not available in searched literature [1] [2] |

Suggested Framework for Modern Research

Although detailed historical protocols are unavailable, contemporary research on other hydroxylated compounds provides a framework for how this compound pharmacodynamics could be studied today. The diagram below outlines a general experimental workflow for such an investigation.

A multi-faceted research approach to characterize drug action.

Key methodological pillars for a modern pharmacodynamic study would likely include:

- Transcriptomic and Bioinformatic Analysis: As demonstrated in studies on similar compounds like 6-hydroxygenistein and 8-hydroxydaidzein, RNA sequencing (RNA-Seq) can identify Differentially Expressed Genes (DEGs) [3] [4]. Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then used to pinpoint signaling pathways significantly modulated by the compound, such as the PI3K/AKT or JAK/STAT pathways [3] [4] [5].

- Molecular Docking: This computational method predicts how a small molecule (like this compound) binds to a protein target. Using software such as AutoDock Vina, researchers can simulate the binding affinity and orientation of this compound to proposed target proteins identified through transcriptomic analyses [3] [5].

- Experimental Validation:

- Western Blotting: This technique is crucial for validating findings from bioinformatic analyses. It measures changes in the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-PI3K, p-AKT, p-STAT) in cell or tissue samples treated with the compound [3] [4] [5].

- Histopathological Analysis: Tissues (e.g., brain, liver, lung) are processed, sectioned, and stained with Hematoxylin and Eosin (H&E) to examine protective effects against injury or drug-induced toxicity under a microscope [3] [5].

- Biochemical Assays: Commercial kits are used to measure oxidative stress markers (e.g., MDA, SOD, GSH), inflammatory cytokines (e.g., TNF-α, IL-6 via ELISA), and apoptotic activity (e.g., Caspase-3/9) to quantify the functional effects of the drug [3] [5].

Research Alternatives and Next Steps

The lack of data on this compound is likely due to its historical status. For meaningful contemporary research, consider these directions:

- Explore Modern Neuroactive Steroids: The field has advanced significantly since this compound. Investigating more recent neuroactive steroids with anesthetic or therapeutic properties (e.g., alfaxalone, ganaxolone) will provide relevant and up-to-date pharmacodynamic models.

- Consult Archival or Patent Literature: Deeper pharmacological data might exist in older textbooks, discontinued product monographs, or the original patent (U.S. Patent 2,708,651) [1]. Accessing these may require specialized library resources.

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via ... [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP ... [mdpi.com]

- 5. Hydroxysafflor Yellow A modulation of metabolite networks ... [nature.com]

Hydroxydione Experimental Anesthesia: Application Notes and Protocols for Neuroactive Steroid Research

Introduction and Historical Context

Hydroxydione (21-hydroxypregnanedione sodium succinate) represents the first generation of neuroactive steroid anesthetics and holds historical significance as the initial water-soluble steroid anesthetic tested in human populations. Developed in the 1950s, this compound emerged from seminal observations by Hans Selye in 1941 that certain endogenous steroids could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery initiated the systematic investigation of neuroactive steroids as anesthetic agents, establishing structure-activity relationships that would later inform the development of more successful steroid anesthetics like alfaxalone. This compound was marketed under the trade names Viadril or Presuren and was described as a hypnotic agent that produced characteristic burst suppression on electroencephalogram (EEG) recordings, consistent with a deep plane of anesthesia [1].

Despite its promising anesthetic properties, this compound was eventually withdrawn from clinical use in the 1960s due to formulation-related adverse effects, particularly thrombophlebitis at injection sites and significant pain during intravenous administration [1]. These limitations were primarily attributed to the drug's formulation rather than its fundamental pharmacological activity. The historical experience with this compound established important proof-of-concept for neuroactive steroids as anesthetic agents and provided valuable insights that guided subsequent development of improved steroid anesthetics with better therapeutic profiles [1] [2]. Today, this compound remains relevant as an experimental tool for studying the mechanisms of neuroactive steroids and their potential advantages over traditional anesthetic agents.

Chemical and Pharmacological Properties

Chemical Structure and Formulation

This compound (21-hydroxy-5β-pregnane-3,20-dione) possesses the characteristic tetracyclic ring structure common to all steroids, with its anesthetic potency determined by specific functional group modifications. The core structure consists of three cyclohexane rings (A-C) and one cyclopentane ring (D), with anesthetic activity dependent on the 3α-hydroxy configuration on the A-ring and reduction at the C5 position by 5α- or 5β-reductase enzymes [1]. Unlike its non-water-soluble counterparts, this compound was rendered water-soluble through the addition of a sodium succinate salt at the C21 position, enabling intravenous administration but reducing its potency compared to unmodified neuroactive steroids [1]. This chemical modification strategy represented an important early approach to addressing the inherent hydrophobicity of steroid compounds while attempting to maintain their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Specification | Experimental Significance |

|---|---|---|

| Chemical Name | 21-Hydroxypregnanedione sodium succinate | Historical literature search identifier |

| Core Structure | 5β-pregnane derivative | Distinguishes from 5α-reduced analogs (e.g., alfaxalone) |

| Water Solubility | Soluble via sodium succinate salt | Enables IV administration without organic solvents |

| Potency Comparison | Less potent than non-sulfated counterparts | Informs dosing considerations in experimental models |

| Formulation Challenge | Pain and thrombophlebitis at >1.25% concentration | Critical for vehicle design in animal studies |

Pharmacological Profile and Therapeutic Index

This compound exhibits a favorable therapeutic index compared to traditional barbiturates, with minimal cardiorespiratory depression that promised clinical superiority over ultra-short-acting thiobarbiturates [2]. Quantitative animal studies demonstrated that this compound had a wide safety margin, with therapeutic indices of 11.6, 7.8, and 6.3 in mice, rats, and rabbits, respectively, significantly greater than thiopental sodium [2]. The drug produced a state of surgical anesthesia across multiple species including mice, rats, rabbits, dogs, and monkeys, with smooth onset and rapid recovery characteristics [2]. Unlike traditional anesthetics, this compound and other neuroactive steroids demonstrate unique neuroprotective properties, activating pro-survival, anti-apoptotic pathways that may prevent extensive apoptosis in the developing brain during anesthesia [1].

Table 2: Pharmacological Parameters of this compound Across Species

| Species | Therapeutic Index | Anesthesia Duration | Cardiorespiratory Effects |

|---|---|---|---|

| Mouse | 11.6 | Dose-dependent | Minimal depression |

| Rat | 7.8 | Dose-dependent | Less than thiobarbiturates |

| Rabbit | 6.3 | Dose-dependent | Favorable safety profile |

| Dog/Monkey | Not specified | Surgical plane achievable | Minimal effects at anesthetic doses |

| Human (Historical) | Not quantified | Rapid emergence | Favorable cardiorespiratory profile |

Experimental Models and Protocols

Animal Anesthesia Induction and Monitoring

Experimental anesthesia with this compound can be induced in various animal models using standardized protocols adapted from historical clinical applications. For rodent models, administer this compound via intravenous injection at doses ranging from 10-15 mg/kg for rats or 15-20 mg/kg for mice to achieve a surgical plane of anesthesia [2]. Alternatively, intraperitoneal administration can be utilized at slightly higher doses (20-30 mg/kg) when intravenous access is limited. Prepare this compound solutions at concentrations not exceeding 1.0% to minimize tissue irritation and vascular complications, based on historical observations that thrombophlebitis occurred primarily at higher concentrations (1.25-5% total solution) [1]. For continuous maintenance anesthesia, consider supplemental dosing at 25-50% of the induction dose every 20-30 minutes as needed, as this compound exhibits minimal cumulative effects suitable for prolonged experimental procedures [1].

Anesthesia monitoring should include standard physiological parameters (respiratory rate, heart rate, blood pressure) and neurological assessment. The onset of surgical anesthesia is characterized by loss of purposeful movement in response to noxious stimuli, with simultaneous EEG changes showing burst suppression patterns indicative of deep anesthesia states [1]. For recovery phase monitoring, document the time to return of righting reflex and spontaneous ambulation, as this compound typically demonstrates rapid emergence compared to barbiturates [2]. Throughout the experimental procedure, maintain body temperature using heating pads or thermal support systems, as neuroactive steroids may impair thermoregulation.

Electroencephalogram (EEG) Monitoring Protocol

EEG monitoring provides a quantitative method for assessing this compound's anesthetic depth and characteristic neural effects. Place recording electrodes according to standard configurations for the species under investigation (e.g., frontal-parietal placement for rodents). Record baseline EEG activity for at least 10 minutes prior to this compound administration to establish normal patterns. Following this compound induction, document the progression through anesthetic stages, particularly noting the appearance of burst suppression patterns that indicate a deep surgical plane of anesthesia [1]. For quantitative analysis, calculate the burst suppression ratio as the percentage of time occupied by suppressed EEG activity relative to total recording time, which correlates with anesthetic depth.

Analyze EEG frequency bands (delta, theta, alpha, beta) using Fourier transformation to quantify this compound's distinct spectral signature compared to other anesthetic agents. The burst suppression pattern characteristic of this compound and other neuroactive steroids represents alternating periods of high-amplitude electrical activity (bursts) and periods of cortical silence (suppression), providing a measurable endpoint for anesthetic depth assessment [1]. This EEG pattern correlates with the drug's primary mechanism of action through potentiation of GABAₐ receptors at both synaptic and extrasynaptic locations.

Formulation and Dosing Considerations

Solution Preparation and Administration

This compound formulation requires careful attention to concentration and vehicle composition to replicate historical efficacy while minimizing adverse effects. Prepare fresh solutions for each experimental session by dissolving this compound powder in sterile water for injection at concentrations not exceeding 1.0% (10 mg/mL) to prevent injection site complications [1]. For enhanced solubility, the original clinical formulation utilized a sodium succinate salt at the C21 position, which remains the standard approach for aqueous preparation [1]. Alternatively, researchers may explore co-solvent systems containing propylene glycol or polyethylene glycol for improved stability, though these require validation against historical aqueous formulations.

Administration techniques vary by experimental model and route of delivery. For intravenous injection in rodents, administer the solution slowly over 30-60 seconds via tail vein or surgically implanted venous catheters while monitoring for acute adverse reactions. The infusion rate represents a critical parameter, as historical human data indicated that lower concentration solutions required rapid infusion (300 mL in 2-5 minutes) to achieve effective dosing [1]. For large animal models, consider divided dose regimens with initial bolus administration (5-7 mg/kg) followed by incremental supplements to achieve the desired anesthetic depth while minimizing cardiovascular effects.

Dosing Optimization and Safety Monitoring

Dose optimization should be performed for specific experimental models and research objectives. The table below summarizes recommended dosing ranges based on historical preclinical data:

Table 3: this compound Dosing Guidelines by Species and Experimental Objective

| Species | Induction Dose | Maintenance Dose | Experimental Application | Key Monitoring Parameters |

|---|---|---|---|---|

| Mouse | 15-20 mg/kg IV | 5-7 mg/kg every 15 min | Neurophysiology studies | Respiratory pattern, righting reflex |

| Rat | 10-15 mg/kg IV | 3-5 mg/kg every 20 min | Developmental neurotoxicity | Burst suppression on EEG, temperature |

| Rabbit | 7-10 mg/kg IV | 2-4 mg/kg every 25 min | Cardiovascular studies | Blood pressure, heart rate variability |

| Cat/Dog | 5-8 mg/kg IV | 1-2 mg/kg every 30 min | Anesthetic mechanism research | EEG patterns, response to noxious stimuli |

Safety monitoring should include regular assessment of injection sites for signs of irritation, phlebitis, or extravasation injury, particularly in chronic studies requiring repeated administration. Historical evidence indicates that thrombophlebitis incidence increased significantly at concentrations above 1.25%, informing the recommended concentration limits for experimental preparations [1]. For studies involving developmental models, note that neuroactive steroids like this compound demonstrate reduced neurotoxicity in the developing brain compared to traditional anesthetics, representing a potential advantage for pediatric animal research [1].

Mechanism of Action and Comparative Analysis

Molecular Targets and Signaling Pathways

This compound exerts its anesthetic effects primarily through allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission throughout the central nervous system. Similar to other neuroactive steroids, this compound interacts with both synaptic and extrasynaptic GABAA receptors at distinct binding sites separate from benzodiazepine and barbiturate sites [1]. This interaction potentiates GABA-mediated chloride influx, resulting in neuronal hyperpolarization and reduced excitability. Recent research has revealed additional actions on voltage-gated calcium channels, particularly inhibition of low-voltage-activated T-type calcium channels that regulate thalamocortical oscillations and contribute to consciousness [1].

Beyond these immediate ion channel effects, this compound and related neuroactive steroids activate membrane-associated receptors and xenobiotic receptors that trigger intracellular signaling cascades promoting cell survival. These secondary mechanisms include modulation of mitochondrial function and activation of anti-apoptotic pathways that may underlie the neuroprotective properties observed with neuroactive steroids compared to other anesthetic classes [1]. This unique combination of enhanced inhibitory neurotransmission and activation of pro-survival pathways represents a distinctive mechanistic profile among anesthetic agents.

Comparative Analysis with Contemporary Neuroactive Steroids

Historical comparison between this compound and subsequent neuroactive steroid anesthetics reveals a progressive refinement of chemical structures to optimize anesthetic potency while minimizing adverse effects. The development of CT1341 (Althesin), combining alfaxalone with alfadolone acetate, addressed this compound's potency limitations but introduced new challenges with its Cremophor EL vehicle [1]. Later compounds like minaxolone improved water solubility without the thrombophlebitis concerns of this compound, representing the evolutionary progression from this pioneering agent [1]. The following table compares key neuroactive steroids developed for anesthetic applications:

Table 4: Comparative Analysis of Neuroactive Steroid Anesthetics

| Compound | Water Solubility | Therapeutic Index | Clinical Advantages | Limitations |

|---|---|---|---|---|

| This compound | Sodium succinate salt | 11.6 (mice) | Favorable cardiorespiratory profile | Thrombophlebitis, injection pain |

| Alfaxalone/Alfadolone (CT1341) | Cremophor EL vehicle | 30.6 (mice) | Rapid onset/offset, wide safety margin | Anaphylactic reactions to vehicle |

| Minaxolone | Water soluble | Not specified | No injection site irritation | Limited clinical development |

| Allopregnanolone | Poor water solubility | Not specified | Endogenous reference compound | Formulation challenges |

Research Applications and Modern Relevance

Contemporary Research Context

While this compound itself is no longer in clinical use, its historical importance as the first neuroactive steroid anesthetic establishes its relevance for contemporary research on steroid-based anesthetics and their mechanisms. Modern studies of neuroactive steroids continue to explore the structure-activity relationships first investigated with this compound, particularly the critical importance of the 3α-hydroxy group for anesthetic potency [1]. Additionally, the neuroprotective properties observed with neuroactive steroids like this compound—specifically their reduced neurotoxicity in developing brains compared to traditional anesthetics—represent an active area of investigation for designing safer pediatric anesthetics [1].

The experimental use of this compound continues to inform modern drug development approaches for neuroactive steroids. Recent research has identified novel synthetic neuroactive steroids that maintain the favorable safety profile of earlier compounds while addressing their formulation limitations [1]. These contemporary developments build upon the foundation established by this compound research, particularly its demonstration that GABAA receptor modulation by steroids produces anesthesia with potentially advantageous properties compared to other anesthetic classes.

Connections to Modern Drug Repurposing Research

Interestingly, the methodological approaches used in historical this compound research have parallels with modern computational drug discovery techniques. Contemporary studies employing transcriptional drug repositioning and machine learning approaches to identify new therapeutic applications for existing drugs [3] [4] mirror the systematic investigation of steroid compounds that led to this compound's development. Furthermore, research on hydroxyzine (distinct from this compound but similarly named) demonstrates modern applications of antihistamine drugs for conditions like Smith-Lemli-Opitz syndrome [5] and postoperative nausea prevention [6], illustrating how systematic drug investigation continues to yield novel therapeutic insights.

Conclusion

This compound represents a historically significant neuroactive steroid anesthetic that established the foundation for subsequent development of steroid-based anesthetics. Its favorable therapeutic index and minimal cardiorespiratory depression demonstrated the potential advantages of neuroactive steroids over traditional anesthetic agents [2]. However, formulation challenges including thrombophlebitis and injection site pain limited its clinical utility [1]. For contemporary researchers, this compound provides an important experimental tool for investigating the mechanisms of neuroactive steroids, particularly their GABAergic activity, effects on calcium channels, and unique neuroprotective properties [1]. The protocols and application notes presented here offer guidance for incorporating this historical agent into modern experimental designs, with appropriate attention to its specific formulation requirements and dosing considerations across different model systems.

References

- 1. Synthetic neuroactive steroids as new sedatives and anesthetics : back... [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) General anesthetic and other pharmacological... [scispace.com]

- 3. A systematic and prospectively validated approach for ... [pmc.ncbi.nlm.nih.gov]

- 4. An integrative approach using real-world data to identify ... [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in ... [mdpi.com]

- 6. Preventive Effect of Hydroxyzine on Postoperative Nausea ... [mdpi.com]

Comprehensive Research Application Notes and Protocols: Hydroxyzine in Surgical Anesthesia Contexts

Introduction and Pharmacological Profile

Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, antiemetic, and antihistaminic properties. First developed in 1955, it has been used in clinical practice for over six decades for various therapeutic applications including anxiety management, pruritus treatment, and preoperative sedation [1]. The drug's molecular formula is C21H27ClN2O2, with a molecular weight of 374.90 g/mol [2]. As an inverse agonist of histamine H1-receptors rather than a simple competitive antagonist, hydroxyzine actively suppresses constitutive receptor signaling, which contributes to its pronounced sedative effects that likely occur at the subcortical level of the CNS [1]. Beyond its histaminergic activity, emerging research indicates that hydroxyzine also modulates several signaling pathways relevant to anesthesia and may possess unexpected pharmacological properties, including potential anti-cancer effects through induction of apoptosis via mitochondrial superoxide generation and suppression of JAK2/STAT3 signaling [3].

The pharmacological profile of hydroxyzine reveals several characteristics relevant to perioperative application. The drug is rapidly absorbed from the gastrointestinal tract after oral administration, reaching maximum plasma concentration approximately 2 hours post-administration [1]. Its elimination half-life demonstrates significant age-dependent variability, averaging approximately 7.1 hours in children, 20 hours in adults, and 29 hours in elderly populations [1]. Hydroxyzine undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP3A5 isoenzymes, with its main active metabolite being the second-generation antihistamine cetirizine, which accounts for 45-60% of an orally administered dose [1]. Approximately 70% of cetirizine is excreted unchanged in urine, necessitating dosage consideration in patients with renal impairment [1].

Clinical Applications in Anesthesia and Surgical Contexts

Preoperative Anxiety Management

Preoperative anxiety (POA) represents a significant clinical challenge, affecting as much as 70% of the pediatric population facing surgery, with potential consequences including increased surgical morbidity, heightened postoperative analgesic requirements, and prolonged hospitalization [4]. While hydroxyzine has been used for preoperative sedation, a 2021 randomized double-blind controlled clinical trial in children aged 2-16 years undergoing outpatient surgery (n=165) demonstrated that hydroxyzine alone did not significantly reduce preoperative anxiety compared to placebo at the time of anesthesia induction when measured by the modified Yale Preoperative Anxiety Scale (m-YPAS) [4]. The study found no statistically significant differences (p=0.788) in m-YPAS scores between groups receiving hydroxyzine (39.2±27.9), placebo (37.0±26.1), hydroxyzine plus clowns (34.7±25.5), or placebo plus clowns (32.4±20.5) [4]. Interestingly, the combination strategy of hydroxyzine with distracting techniques (clown accompaniment) was the only intervention that effectively prevented the progression of anxiety throughout the preoperative period, suggesting a potential synergistic effect between pharmacological and non-pharmacological approaches [4].

Anesthetic Enhancement and Sedation

Beyond anxiety management, hydroxyzine demonstrates properties that may enhance anesthetic effects. A 2021 quantitative EEG study demonstrated that hydroxyzine potentiates both sevoflurane and propofol anesthesia [5]. This enhancement is mediated through electroencephalographic changes characterized by increased bicoherence in the δ-band (0.5-4 Hz) and decreased bicoherence in the α-band (8-13 Hz), patterns consistent with deepened anesthetic states [5]. This anesthetic-sparing effect represents a valuable property in balanced anesthesia techniques, potentially reducing requirements for primary anesthetic agents while maintaining therapeutic depth. For procedural sedation, particularly in pediatric dentistry, hydroxyzine has established a favorable safety profile according to a 2022 systematic review of 24 studies, with the most common adverse effects being mild and self-limiting, including drowsiness and dry mouth [6]. When used as a premedicant before general anesthesia, the typical adult dosage is 50-100 mg administered orally once before the procedure, while pediatric dosing is weight-based at 0.6 mg/kg (with a maximum of 50 mg) given once preoperatively [7].

Table 1: Hydroxyzine Dosage Guidelines for Surgical and Procedural Contexts

| Application | Population | Dosage | Frequency | Timing | Maximum Daily Dose |

|---|---|---|---|---|---|

| Preoperative Sedation | Adults | 50-100 mg | Single dose | Before procedure | 400 mg |

| Preoperative Sedation | Children | 0.6 mg/kg | Single dose | Before procedure | 50 mg |

| Anxiety Management | Adults | 50-100 mg | 4 times daily | As needed | 400 mg |

| Anxiety Management | Children <6 years | 50 mg | Divided 2-4 doses | Throughout day | 50 mg |

| Anxiety Management | Children ≥6 years | 50-100 mg | Divided 2-4 doses | Throughout day | 100 mg |

Emerging Research and Off-Label Applications

Recent investigations have revealed unexpected potential applications for hydroxyzine beyond its conventional uses. A 2022 preclinical study demonstrated that hydroxyzine induces concentration-dependent apoptosis in triple-negative breast cancer (TNBC) cells through generation of reactive oxygen species (ROS) and suppression of the JAK2/STAT3 signaling pathway [3]. This cytotoxic effect was accompanied by downregulation of cyclins and CDKs without cell cycle arrest, and was preventable by pre-treatment with ROS scavengers like N-acetyl cysteine or Mito-TEMPO [3]. While these findings remain preliminary and require clinical validation, they suggest potential novel applications in oncological contexts that warrant further investigation. Additionally, hydroxyzine's antiemetic properties have been utilized for managing postoperative nausea and vomiting (PONV), though this application is more common in dental procedures than in surgical settings [6].

Experimental Data and Quantitative Analysis

Efficacy in Preoperative Anxiety Control

The quantitative assessment of hydroxyzine's efficacy in managing preoperative anxiety reveals a complex clinical picture. The 2021 randomized controlled trial measured anxiety using the modified Yale Preoperative Anxiety Scale (m-YPAS), where scores below 30 indicate no clinically significant anxiety [4]. The study demonstrated that at the critical moment of anesthesia induction (Time-point M3), none of the interventions—hydroxyzine alone, placebo, or combinations with distraction techniques—resulted in mean anxiety scores below this threshold [4]. Additionally, the Induction Compliance Checklist (ICC) scores showed no significant differences between groups, with hydroxyzine-alone groups scoring 1.8±3.4 compared to 1.5±3.0 for placebo groups, suggesting similar levels of cooperation during anesthesia induction regardless of treatment [4]. However, when examining the progression of anxiety throughout the preoperative period, the combination of hydroxyzine with clown distraction demonstrated a statistically significant advantage in containing anxiety escalation compared to other interventions, highlighting the importance of multimodal approaches in pediatric anxiety management [4].

Safety Profile and Adverse Events

Hydroxyzine demonstrates a generally favorable safety profile in procedural and preoperative contexts. A comprehensive 2022 systematic review of 24 studies focusing on pediatric dental sedation found that the most common adverse effects were mild and self-limiting, with drowsiness and dry mouth being most frequently reported [6]. The review noted that respiratory complications were rare and typically associated with synergistic effects when hydroxyzine was combined with other central nervous system depressants rather than with monotherapy [6]. In one case report, intravenous administration of hydroxyzine at 0.5 mg/kg in a 4.5-year-old child resulted in superficial thrombophlebitis and prolonged sedation, suggesting that extra caution should be exercised with parenteral administration routes [6]. Importantly, hydroxyzine has been associated with QT interval prolongation in postmarketing reports, including rare cases of Torsade de Pointes, cardiac arrest, and sudden death, necessitating caution in patients with preexisting cardiovascular risk factors or concomitant use of other QT-prolonging medications [1].

Table 2: Adverse Event Profile of Hydroxyzine in Procedural Settings

| Adverse Event | Frequency | Population | Dosage | Management |

|---|---|---|---|---|

| Drowsiness/Sedation | Common | Children & Adults | 50-100 mg (adults), 0.6-3.7 mg/kg (children) | Typically self-limiting; monitor respiratory status |

| Dry Mouth | Common | Children & Adults | Various | Symptomatic relief; ensure adequate hydration |

| Nausea/Vomiting | Infrequent | Primarily children | 3.7 mg/kg | Usually self-limiting; antiemetics if severe |

| QT Prolongation | Rare | Predisposed individuals | Not dose-dependent | Cardiac monitoring; avoid in high-risk patients |

| Respiratory Depression | Rare | With concomitant sedatives | Combination therapies | Airway support; oxygen supplementation |

| Thrombophlebitis | Rare (IV administration) | Pediatric | 0.5 mg/kg IV | Use oral route when possible; monitor injection site |

Anesthetic Enhancement Quantitative Data

The 2021 quantitative EEG study provided compelling evidence for hydroxyzine's anesthetic-enhancing properties through well-controlled experimental paradigms. In animal models, hydroxyzine administered at 10 mg/kg (intraperitoneal) significantly reduced the EC50 of sevoflurane for loss of righting reflex from 1.97% to 1.68%, representing a 14.7% reduction in anesthetic requirement [5]. Similarly, hydroxyzine reduced the EC50 of propofol for loss of righting reflex from 5.22 mg/kg to 3.66 mg/kg, a substantial 29.9% decrease in required dosage [5]. These quantitative findings were corroborated by EEG changes showing increased δ-band (0.5-4 Hz) bicoherence and decreased α-band (8-13 Hz) bicoherence, electrophysiological patterns consistent with enhanced anesthetic depth [5]. The study further demonstrated that these effects were mediated through both GABAAergic and histaminergic mechanisms, with the tuberomammillary nucleus (TMN) playing a particularly important role in mediating the sedative effects when hydroxyzine was combined with sevoflurane [5].

Research Protocols and Methodologies

Protocol for Assessing Preoperative Anxiety Control

Objective: To evaluate the efficacy of hydroxyzine alone and in combination with distraction techniques for controlling preoperative anxiety in pediatric populations.

Study Design: Randomized, double-blind, placebo-controlled trial with parallel groups and additional non-randomized assignment to distraction interventions [4].

Population: Children aged 2-16 years, ASA physical status I-II, undergoing outpatient surgery. Exclusion criteria include previous surgical experience at age ≥2 years, hypersensitivity to hydroxyzine or piperazine derivatives, porphyria, confirmed or risk factors for QT interval prolongation [4].

Intervention Groups:

- Group 1: Hydroxyzine 2 mg/kg orally + standard parental accompaniment

- Group 2: Placebo + standard parental accompaniment

- Group 3: Hydroxyzine 2 mg/kg + parental accompaniment + professional clown distraction

- Group 4: Placebo + parental accompaniment + professional clown distraction [4]

Methodology:

- Randomization: Computer-generated 1:1 ratio in blocks of 8 using REDCap software

- Blinding: Double-blinding for medication using juice vehicle; blinding for anxiety assessment by excluding clown appearance and muting audio in recordings

- Administration: Study medication administered at least 30 minutes preoperatively

- Assessment Timepoints:

- M0: Baseline upon arrival to presurgical area

- M1: At least 30 minutes post-medication in presurgical area

- M2: During transfer to operating room until parental separation

- M3: During anesthesia induction in operating room [4]

- Primary Outcome: m-YPAS score at anesthesia induction (M3)

- Secondary Outcomes: Induction Compliance Checklist (ICC) completed by anesthesiologist

- Sample Size: 47 subjects per group (total 188) for 90% power to detect 14.3-point difference in m-YPAS at significance level of 0.025 [4]

Protocol for Anesthetic Enhancement Studies

Objective: To quantify the effects of hydroxyzine on sevoflurane and propofol anesthesia depth using electroencephalographic (EEG) biomarkers.

Experimental Models: Adult Sprague-Dawley rats (250-300 g) for in vivo studies; cell cultures for molecular mechanisms [5].

Drug Administration:

- Hydroxyzine: 1, 3, 10 mg/kg intraperitoneal injection 30 minutes before anesthetic exposure

- Sevoflurane: Administered via precision vaporizer in airtight chamber

- Propofol: Intravenous infusion via tail vein catheter [5]

EEG Recording and Analysis:

- Surgical Preparation: Implantation of skull electrodes for EEG recording

- Signal Acquisition: Continuous EEG recording during anesthetic exposure

- Data Processing:

- Bicoherence calculation in δ (0.5-4 Hz) and α (8-13 Hz) frequency bands

- Bispectral index (BIS) derivation

- Time-frequency analysis using short-time Fourier transform [5]

- Dose-Response Curves: EC50 determination for loss of righting reflex (LORR) with and without hydroxyzine pre-treatment

Statistical Analysis:

- Two-way ANOVA for group comparisons of EEG parameters

- Linear regression for correlation analysis between bicoherence changes and anesthetic requirements

- p<0.05 considered statistically significant [5]

Protocol for Safety Assessment in Pediatric Sedation

Objective: To systematically evaluate the safety profile and adverse events of hydroxyzine for procedural sedation in pediatric populations.

Search Strategy:

- Databases: Cochrane Library, Embase, PubMed, KISS, KMBASE, KoreaMed, DBpia, RISS

- Keywords: "Hydroxyzine," "Dental sedation," "Child," "Safety" and associated synonyms

- Inclusion Criteria: Clinical studies, case series, safety reports in pediatric populations (<18 years) receiving hydroxyzine for procedural sedation

- Exclusion Criteria: Non-original research, adult studies, unrelated indications [6]

Data Extraction:

- Study characteristics (design, population, sample size)

- Hydroxyzine dosage, formulation, and administration route

- Concomitant medications if used in combination therapy

- Monitoring equipment and intervals

- Adverse events classification:

- Respiratory (oxygen desaturation, apnea)

- Cardiovascular (arrhythmias, hypotension)

- Neurological (excessive sedation, paradoxical reactions)

- Gastrointestinal (nausea, vomiting)

- Other (dry mouth, injection site reactions) [6]

Quality Assessment:

- Risk of bias evaluation using appropriate tools (e.g., Cochrane RoB for RCTs)

- Grading of Recommendations Assessment, Development and Evaluation (GRADE) for evidence quality [6]

Visualization of Signaling Pathways and Experimental Workflows

Hydroxyzine-Anesthetic Interaction Pathway

Figure 1: Hydroxyzine's molecular and neural mechanisms for enhancing anesthetic effects

Preoperative Anxiety Study Workflow

Figure 2: workflow of randomized controlled trial evaluating hydroxyzine for preoperative anxiety

Conclusion and Research Implications

Hydroxyzine presents a multifaceted pharmacological profile with applications spanning preoperative anxiety management, anesthetic enhancement, and procedural sedation. While recent high-quality evidence questions its efficacy as a standalone agent for controlling preoperative anxiety in pediatric populations [4], its utility in combination with non-pharmacological approaches and its anesthetic-sparing effects demonstrated through quantitative EEG measures [5] support its continued relevance in perioperative medicine. The well-characterized safety profile, particularly in pediatric populations where serious adverse events are rare at appropriate dosages [6], further reinforces its position in the anesthesiologist's armamentarium.

Future research directions should focus on optimizing combination strategies that leverage hydroxyzine's sedative and anxiolytic properties while mitigating its limitations through synergistic interventions. Additionally, the emerging evidence regarding hydroxyzine's effects on cellular signaling pathways, including JAK2/STAT3 modulation [3], opens intriguing possibilities for drug repurposing beyond traditional perioperative applications. Standardization of dosing protocols, particularly for vulnerable populations such as pediatric, geriatric, and patients with renal or hepatic impairment, would enhance the safe and effective utilization of this established medication in contemporary anesthetic practice.

References

- 1. Hydroxyzine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Hydroxyzine - KEGG DRUG [genome.jp]

- 3. Hydroxyzine Induces Cell Death in Triple-Negative Breast ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Effect of Hydroxyzine on Preoperative ... [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H1 receptor antagonist hydroxyzine ... [sciencedirect.com]

- 6. Safety of hydroxyzine in the sedation of pediatric dental patients [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxyzine dosage: Form, strengths, how to use, and more [medicalnewstoday.com]

Historical Experimental Protocol for Hydroxydione Pharmacology

The table below summarizes the core methodology from the primary identified study, "Experiments on the pharmacology of hydroxydione sodium succinate" [1].

| Experimental Aspect | Detailed Methodology |

|---|---|

| Compound Studied | This compound sodium succinate ("Viadril") [1]. |

| Animal Model | Cats, utilizing three preparation types: anesthetized with chloralose, decerebrate, or otherwise untreated [1]. |

| Administration | Intravenous injection. The study noted that effects were transient and influenced by injection speed and dilution [1]. |

| Key Parameters Measured | Blood pressure, heart rate, and respiratory activity. Reflexes (pinna, conjunctival, knee jerk) and decerebrate rigidity were also assessed [1]. |

| Pharmacological Focus | Investigation of effects on neuromuscular junction, ganglionic transmission, and peripheral adrenergic synapse. The study concluded that circulatory and respiratory effects were centrally mediated [1]. |

The following diagram illustrates the logical workflow and key findings from this historical study:

A Framework for Modern this compound Research

To develop contemporary application notes, you would need to build upon this historical foundation using modern tools. The following diagram suggests a logical approach for reinvigorating research on this compound.

The potential modern methodologies referenced in the diagram are:

- PBPK Modeling & In Silico Tools: As exemplified in a modern study on a different drug, Model Informed Formulation Development (MIFD) uses Physiologically Based Pharmacokinetic (PBPK) modeling to predict a drug's in vivo performance, guide development, and set dissolution specifications [2].

- Transcriptomics & Bioinformatics: An integrative approach using gene expression data can uncover a drug's effect on biological pathways and provide a mechanistic rationale for its effects, strengthening research hypotheses [3].

- Real-World Data (RWD) Analysis: While not applicable to this compound directly, analytical methods like Sequence Symmetry Analysis (SSA) and Disproportionality Analysis (DPA) of medical claims and adverse event databases can be powerful tools for identifying novel therapeutic associations for approved drugs [3].

Protocol Development Checklist

When designing a new study, you may need to define the following aspects, for which no specific data was found in the search results for this compound:

- [ ] Analytical Methods: Specify details for compound identification and quantification (e.g., HPLC-MS/MS parameters).

- [ ] Formulation Details: Define the vehicle, pH, and storage conditions for the drug solution.

- [ ] Dose Selection: Justify the dose range and number of doses based on a new pilot study or literature.

- [ ] Statistical Analysis Plan: Predefine the statistical tests, sample size calculation, and significance threshold.

References

hydroxydione anesthesia induction method

Introduction and Historical Context

Hydroxydione (21-hydroxypregnanedione sodium succinate) was one of the first neuroactive steroid general anesthetics discovered. Its development marked a significant milestone in the search for intravenous anesthetic agents with favorable safety profiles [1] [2].

- Historical Significance: Seminal work from Hans Selye in 1941 showed that endogenous steroid hormones could produce a deep surgical plane of anesthesia in rats [1]. This compound was introduced into clinical practice in the 1950s as a water-soluble synthetic neuroactive steroid (marketed as Viadril or Presuren) but was withdrawn in the 1960s due to a high incidence of thrombophlebitis and pain during intravenous injection [1].

- Modern Relevance: Despite its discontinuation, this compound's development proved the principle that neuroactive steroids could be effective anesthetics. It directly led to the creation of second-generation steroids like alfaxalone (Alfaxan), which is widely used in veterinary medicine today and is being re-evaluated for human use due to its better safety profile and different vehicle [1].

Mechanism of Action and Pharmacological Profile

This compound exerts its anesthetic effects primarily by modulating key neurotransmitter receptors in the central nervous system, similar to modern neuroactive steroids [1].

Signaling Pathway of Neuroactive Steroid Anesthesia The diagram below illustrates the core molecular and neuronal pathway through which this compound and similar steroids induce anesthesia.

Quantitative Pharmacological Data The table below summarizes the key efficacy and safety parameters of this compound from animal studies [2].

| Pharmacological Parameter | Species | Findings/Value | Experimental Context |

|---|---|---|---|

| Therapeutic Index (TI) | Mouse | 11.6 | Intravenous administration |

| Rat | 7.8 | Intravenous administration | |

| Rabbit | 6.3 | Intravenous administration | |

| General Anesthetic Effect | Multiple (mice, rats, rabbits, dogs, monkeys) | Induced surgical anesthesia | State allowed for surgery without analgesics |

| Safety Profile | Animals | Wider safety range, minimal cardiac & respiratory depression | Compared to ultra-short-acting thiobarbiturates |

| Recovery Profile | Animals | Smooth onset, rapid recovery | Duration varied with dosage |

Comparative Analysis with Successor Steroid Anesthetics The table below compares this compound with its more successful successor, CT1341 (a combination of alfaxalone and alfadolone), and highlights the reason for the latter's improved clinical acceptance [1].

| Feature | This compound | CT1341 (Alfaxalone/Alfadolone) |

|---|---|---|

| Clinical Era | 1950s-1960s | 1970s |

| Water Solubility | Good (sodium succinate salt) | Poor (required Cremophor EL vehicle) |

| Potency | Less potent than later steroids | More potent |

| Primary Clinical Issue | Thrombophlebitis, pain on injection | Anaphylaxis (due to Cremophor EL vehicle) |

| Therapeutic Index (Mouse) | 17.3 [1] | 30.6 [1] |

| EEG Pattern | Burst suppression [1] | Burst suppression [1] |

| Fate | Withdrawn due to side effects | Withdrawn due to vehicle, but alfaxalone reformulated and used in vet medicine |

Experimental Protocols and Workflows

For researchers investigating neuroactive steroids, the following protocols outline a modern approach to evaluate anesthetic efficacy, building on historical methods.

Experimental Workflow for Evaluating Steroid Anesthesia This workflow provides a framework for assessing a novel neuroactive steroid anesthetic in an animal model.

Detailed Protocol Steps

Test Article Formulation:

- This compound Context: Historically, this compound was formulated as a water-soluble sodium succinate salt, typically in concentrations of 1.25-5%. Higher concentrations were linked to thrombophlebitis [1].

- Modern Practice: For water-insoluble steroids like alfaxalone, use a modern, biocompatible vehicle like a cyclodextrin-based solution. This avoids the anaphylactic risks associated with historical vehicles like Cremophor EL [1].

In Vivo Anesthetic Efficacy Testing (Rodent Model):

- Animals: Use adult male rats or mice (e.g., Sprague-Dawley rats, 250-300 g). House under standard conditions with ad libitum access to food and water. The study should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

- Drug Administration: Administer the steroid anesthetic intravenously via a tail vein or indwelling catheter. Doses should be calculated based on preliminary range-finding studies (e.g., this compound was effective in dogs at ~15 mg/kg IV [2]).

- Key Outcome Measures:

- Loss of Righting Reflex (LORR): A behavioral marker for the onset of unconsciousness. The animal is placed on its back, and the inability to right itself within 30 seconds indicates LORR.

- Electroencephalogram (EEG) Recording: Implant EEG electrodes surgically prior to the experiment. During anesthesia, analyze the raw EEG trace for characteristic patterns like burst suppression, a hallmark of deep anesthesia seen with both this compound and CT1341 [1]. Quantitative EEG analysis, such as measuring bicoherence, can be used for a more precise comparison with other anesthetics [3].

Safety and Toxicity Assessment:

- Therapeutic Index (TI) Determination: Calculate the TI as the ratio of the lethal dose for 50% of the population (LD₅₀) to the effective anesthetic dose for 50% of the population (ED₅₀). A higher TI indicates a safer drug. This compound had a TI of 11.6 in mice, which was superior to thiopental but lower than CT1341 (TI=30.6) [1] [2].

- Cardiorespiratory Monitoring: Continuously monitor and record mean arterial pressure (MAP), heart rate (HR), and arterial oxygen saturation (SpO₂). This compound and CT1341 were noted for causing less respiratory and cardiac depression than barbiturates [1] [2].

- Local Tolerance: Closely observe the injection site for adverse effects like pain, irritation, or thrombophlebitis, which was the primary reason for this compound's withdrawal [1].

Discussion and Research Implications

This compound serves as a critical case study in drug development. Its failure was not due to a lack of anesthetic efficacy but rather to pharmaceutical properties and formulation issues.

- Formulation is Critical: The clinical fate of an anesthetic can be determined by its vehicle. The withdrawal of both this compound (due to thrombophlebitis) and CT1341 (due to Cremophor EL) underscores this point. Modern reformulation of alfaxalone in a cyclodextrin vehicle has made it a successful veterinary anesthetic and a candidate for human reintroduction [1].

- Neuroactive Steroids are Neuroprotective: Unlike other anesthetic classes, neuroactive steroids like this compound's successors interact with pro-survival, anti-apoptotic pathways. This may prevent extensive apoptosis in the developing brain, making them particularly attractive for pediatric anesthesia and a key area for future research [1].

- A Template for New Compounds: this compound's basic steroid structure serves as a template. Research shows that anesthetic potency is directly related to chemical structure, particularly 5α- or 5β-reduction and a 3α-hydroxy functional group, which guides the rational design of new steroid anesthetics [1].

References

Introduction to Hydroxyzine and Its Research Relevance

References

- 1. Hydroxyzine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Hydroxyzine [en.wikipedia.org]

- 3. applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyzine - KEGG DRUG [genome.jp]

- 5. Real-World, Non-Interventional, Observational Study of ... [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxyzine Induces Cell Death in Triple-Negative Breast ... [pmc.ncbi.nlm.nih.gov]

- 7. Formulation and assessment of hydroxyzine HCL solid ... [sciencedirect.com]

- 8. Hydroxyzine - an overview | ScienceDirect Topics [sciencedirect.com]

- 9. Hydroxyzine Use in Preschool Children and Its Effect on ... [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxyzine - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

Hydroxydione and Decerebrate Preparations: Application Notes for Neuropharmacological Research

Introduction and Pharmacological Profile of Hydroxydione

This compound sodium succinate ("Viadril") was an early steroid-based intravenous anesthetic. Studies in the 1960s investigated its effects in decerebrate animal models to understand its central actions without the confounding factors of general anesthetics [1].

In decerebrate cats, this compound demonstrated a distinct pharmacological profile [1]:

- Transient Cardiovascular Effects: Rapid intravenous injection caused a short-lived hypotension and mild respiratory stimulation, effects that subsided within 1-2 minutes.

- Central Depression of Rigidity: It effectively reduced decerebrate rigidity, indicating an action on brainstem or spinal reflex pathways.

- Differential Reflex Suppression: The knee jerk reflex was notably resistant to its effects, while the pinna and conjunctival reflexes were less so, suggesting selective central action.

- Minimal Peripheral Action: The drug was found to be virtually devoid of activity at the neuromuscular junction, ganglionic synapses, or peripheral adrenergic synapses.

Decerebrate Animal Model Protocols

Decerebration is a classical physiological preparation that allows the study of brainstem and spinal cord function in isolation from higher brain centers.

Mid-Collicular Decerebration in Rats

A detailed procedure for the decerebration of rats was established in the 1970s [2].

- Anesthesia and Preparation: The procedure is performed under inhalational anesthesia, such as halothane.

- Ligation of Blood Vessels: The internal and external carotid arteries are ligated to control bleeding during the forebrain removal.

- Brain Transection: A transection is made at the mid-collicular level, and the forebrain tissue rostral to the cut is removed.

- Hemostasis and Maintenance: The posterior communicating arteries are occluded, and oxidized cellulose is packed around these vessels and over the cut brain surface to ensure hemostasis. The cranial cavity is then filled with cotton balls.

- Reflex Integrity: When performed correctly, this preparation maintains intact orthostatic, baroreceptor, and chemoreceptor reflexes and remains physiologically stable for at least 8-10 hours [2].

The Decerebrate, Artificially-Perfused Rat (DAPR) Preparation

A more advanced in situ preparation from juvenile rats combines decerebration with an artificial perfusion system [3].

- Key Features: This model is decerebrate and artificially perfused via the left ventricle with a colloid-containing solution. It does not require ongoing anesthesia and offers excellent mechanical stability for intracellular recording.

- Preserved Functions: The DAPR preparation exhibits:

- Eupneic (normal) respiratory motor activity.

- Somatic and visceral reflexes (response to tail, hindlimb, or bladder stimulation).

- Intact baroreceptor and peripheral chemoreceptor reflexes.

- Respiratory-modulated sympathetic motor discharge.

- Primary Applications: This methodology is particularly useful for studying autonomic nervous system control, nociceptive processing, and for making stable extracellular and whole-cell recordings from neurons in the spinal cord [3].

Experimental Data and Observations

The table below summarizes key experimental findings from the study of this compound in decerebrate cats [1].

Table: Pharmacological Effects of this compound in Decerebrate Cats

| Parameter Studied | Observation in Decerebrate Cats | Notes / Context |

|---|---|---|

| Hypotensive Effect | Transient hypotension after rapid IV injection | Effect lasted 1-2 minutes; reduced with slow or diluted injection. |

| Respiratory Effect | Initial stimulation | Effect was over in 1-2 minutes; reduced by vagotomy. |

| Decerebrate Rigidity | Readily lessened | Indicated a central site of action. |

| Knee Jerk Reflex | Outstandingly resistant | Suggested differential sensitivity of spinal reflexes. |

| Peripheral Synapses | No significant effect | Tested at neuromuscular, ganglionic, and adrenergic synapses. |

| Potentiation by Chloralose | Observed (5-10 fold) | Chloralose anesthesia markedly potentiated respiratory and circulatory depression. |

Research Applications and Pathways

Decerebrate models are valuable for specific lines of neurological inquiry. The following diagram illustrates a typical experimental workflow and a key signaling pathway studied in related brain injury research, highlighting potential mechanistic intersections.

Discussion and Research Implications

The combination of decerebrate models and pharmacological agents like this compound allows for the precise dissection of neural circuits and drug mechanisms. A primary advantage of the decerebrate preparation is the elimination of general anesthetics, which can profoundly interact with and confound the study of other neuroactive drugs [1] [3].

While this compound itself is of historical interest, the principles of these models are highly relevant. For instance, contemporary research uses similar approaches to study autonomic control, nociception, and locomotion [4] [3]. Furthermore, modern neuroprotection studies investigate signaling pathways like PI3K/AKT, which, when activated, have been shown to confer protection against brain injury through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms [5].

References

- 1. Experiments on the pharmacology of this compound sodium succinate... [pmc.ncbi.nlm.nih.gov]

- 2. Procedure for the decerebration of the rat [pubmed.ncbi.nlm.nih.gov]

- 3. A Decerebrate, Artificially-Perfused in Situ Preparation of Rat [pubmed.ncbi.nlm.nih.gov]

- 4. Decerebration - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via ... [pmc.ncbi.nlm.nih.gov]

Application Note: Hydroxyzine for Chronic Pruritus

This section summarizes a real-world clinical study that demonstrates the effectiveness and safety of hydroxyzine in a patient population [1].

Table 1: Clinical Study Overview

| Aspect | Details |

|---|---|

| Study Objective | Assess real-world effectiveness & tolerability of hydroxyzine in patients with chronic pruritus. |

| Design | Prospective, observational, multi-center study. |

| Participants | 400 Indian patients (179 M, 221 F) with chronic pruritus from dermatological causes. |

| Intervention | Oral hydroxyzine HCl (10mg/25mg tablets) for up to 12 weeks, per clinician's discretion. |

| Primary Outcome | Change from baseline in Dermatology Life Quality Index (DLQI) at Week 12. |

| Secondary Outcomes | Change in pruritus severity (5-D itch scale) at 2, 4, 8, and 12 weeks; safety. |

Table 2: Key Efficacy Findings from the PRO Study

| Metric | Baseline (Mean) | Week 12 (Mean) | P-value |

|---|---|---|---|

| DLQI Score | Not explicitly stated in source | Significant improvement | < 0.0001 |

| 5-D Itch Score | Not explicitly stated in source | Significant improvement | < 0.0001 |

| Clinical Conclusion | Hydroxyzine significantly improved both pruritus symptoms and quality of life over 12 weeks. | ||

| Safety Profile | Well tolerated; 11 mild-to-moderate adverse events (e.g., dizziness, drowsiness, dry mouth); no serious adverse events. |

Protocol 1: Clinical Effectiveness & Safety in Pruritus

Methodology:

- Patient Recruitment: Enroll adult patients (≥18 years) diagnosed with chronic pruritus (lasting over 6 weeks) due to dermatological conditions such as chronic urticaria or atopic dermatitis. Exclude patients with pruritus from systemic causes, known hypersensitivity to hydroxyzine, or those who are pregnant or lactating [1].

- Dosing: Prescribe oral hydroxyzine hydrochloride (e.g., 10 mg or 25 mg tablets). Dosing should follow prescribing information, typically up to 25 mg four times daily, allowing for concomitant medications as per routine care [1].

- Assessment Schedule: Conduct clinical evaluations at baseline and after 2, 4, 8, and 12 weeks of treatment [1].

- Data Collection:

- Quality of Life: Use the Dermatology Life Quality Index (DLQI), a 10-item questionnaire where scores indicate the effect on a patient's life (0-1: none; 2-5: small; 6-10: moderate; 11-20: very large) [1].

- Pruritus Severity: Use the 5-D itch scale, which assesses five dimensions (degree, duration, direction, disability, distribution) for a total score ranging from 5 (no itch) to 25 (most severe) [1].

- Safety: Monitor and record all spontaneously reported adverse events [1].

Protocol 2: Model-Informed Sustained-Release Formulation Development

This protocol outlines a modern, computational approach to developing a sustained-release (SR) formulation of hydroxyzine aimed at reducing peak plasma concentrations and mitigating sedative side effects while maintaining efficacy [2].

The following diagram illustrates the integrated workflow for developing a sustained-release hydroxyzine formulation, from initial modeling through to regulatory validation.

Methodology:

- Preliminary PBPK Model Development: Develop a baseline absorption model using pharmacokinetic data from existing immediate-release (IR) hydroxyzine formulations. This model will simulate drug absorption in the gastrointestinal tract [2].

- Hypothetical Formulation Evaluation: Use the preliminary PBPK model to screen various hypothetical dissolution profiles for the SR formulation. The goal is to identify a target profile that flattens the peak plasma concentration compared to the IR form [2].

- Formulation Manufacturing: Manufacture the lead SR formulation candidate using an appropriate technology, such as Matrixeal, to achieve the target dissolution profile [2].

- Iterative Model Refinement and Prediction:

- Conduct a preliminary bioequivalence study in healthy volunteers with the new SR product.

- Use the results from this study to refine and validate the PBPK model, improving its predictive accuracy.

- Employ the refined model to run virtual bioequivalence studies, predicting the performance of further formulation tweaks before actual manufacturing [2].

- Confirmatory Bioequivalence Study: Validate the final SR formulation in a definitive BE study under fasting conditions, typically involving 70 or more healthy volunteers, to confirm its performance against the reference product [2].

- Defining Product Specifications: Use the validated PBPK model to establish clinically relevant dissolution specifications for quality control and to assess the potential impact of food on the drug's absorption (food effect) [2].

Pharmacological Profile of Hydroxyzine

For comprehensive protocol design, a clear understanding of hydroxyzine's basic pharmacology is essential.

Table 3: Core Pharmacological Properties of Hydroxyzine

| Property | Description |

|---|---|

| Drug Class | First-generation histamine H1-receptor antagonist (inverse agonist) [3]. |

| Primary Indications | Symptomatic relief of anxiety; histamine-mediated pruritus and chronic urticaria [3]. |

| Mechanism of Action | Potent inverse agonist of histamine H1-receptors, dampening the receptor's activity and relieving allergic symptoms. Its sedative and anxiolytic effects occur via action in the subcortical CNS [3]. |

| Pharmacokinetics | - Absorption: Rapidly absorbed from GI tract (Tmax ~2 hours) [3].

- Metabolism: Primarily in the liver via CYP3A4/5 to active metabolite cetirizine [3].

- Half-life: 14-25 hours in adults (prolonged in elderly) [3]. |

Important Considerations for Researchers

- Ethics and Compliance: All clinical studies must receive approval from an Institutional Ethics Committee and be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (GCP) guidelines. Written informed consent must be obtained from all participants [1].

- Drug Interactions: Be aware that hydroxyzine can potentiate the effects of other central nervous system (CNS) depressants (e.g., alcohol, general anesthetics). Concomitant use with CYP3A4 inhibitors like grapefruit juice may elevate hydroxyzine serum concentrations [3].

- Safety Monitoring: While generally well-tolerated, closely monitor for common adverse effects such as drowsiness, dizziness, and dry mouth. Although rare, post-marketing reports have noted that hydroxyzine may prolong the QT interval, warranting caution in susceptible patients [3].

References

hydroxydione thrombophlebitis complication

FAQs on Hydroxydione & Thrombophlebitis

What is this compound and why was it discontinued? this compound (brand names Viadril, Predion, Presuren) was the first neuroactive steroid general anesthetic introduced for clinical use in the 1957 [1] [2]. Despite being effective and having a favorable cardiorespiratory safety profile, it was withdrawn from clinical use in the 1960s due to a high incidence of thrombophlebitis at the injection site [1] [2].

What was the incidence and severity of thrombophlebitis? The complication was significant and dose-related. The table below summarizes the key facts:

| Aspect | Detail |

|---|---|

| Incidence | Associated with higher concentration solutions (1.25% to 5% total solution) [1]. |

| Primary Symptom | Thrombophlebitis (vein inflammation with blood clots) at the injection site [1] [3]. |

| Contributing Factor | Pain during intravenous infusion was also a reported issue [1]. |

| Mitigation Attempt | Administering a lower concentration solution reduced phlebitis incidence, but this required a fast, large-volume infusion (e.g., 300 mL in 2-5 minutes), which was impractical [1]. |

What was the proposed mechanism for this complication? While the exact mechanism specific to this compound is not detailed in the search results, the complication was linked to its pharmaceutical formulation. This compound itself was insoluble in water and was rendered water-soluble by the addition of a sodium succinate salt [1]. The irritation was not primarily due to the active neuroactive steroid but was likely related to this formulation. The subsequent development of steroid anesthetics focused on different solvents to avoid this issue [1].

Guidance for Contemporary Research

For modern research on neuroactive steroids, the historical case of this compound highlights critical areas for focus:

- Formulation and Solubility: The safety profile of intravenous drugs is profoundly influenced by the formulation and solvents used to achieve water solubility. The development of newer steroid anesthetics like alfaxalone (which uses a cyclodextrin-based vehicle) underscores the importance of biocompatible vehicles [1].

- Preclinical Safety Screening: Robust preclinical models should include rigorous assessment of venous irritation. The historical data on this compound suggests that these effects can be concentration-dependent, so testing should cover a range of clinically relevant concentrations [1].

- Learning from Historical Precedents: The discontinuation of this compound and the subsequent withdrawal of its successor, CT1341 (Althesin), due to anaphylactic reactions to its vehicle, Cremophor EL, provide powerful lessons that the therapeutic molecule and its delivery system must be evaluated as a single, critical unit [1].

Conceptual Pathway to Thrombophlebitis

The following diagram illustrates the general pathway by which an intravenous drug or procedure can lead to thrombophlebitis, integrating factors from the this compound case and general medical knowledge.

References

hydroxydione side effects management

Safety Profile & Risk Management

For researchers evaluating the safety of hydroxyzine, the following table summarizes its primary adverse effects and recommended management strategies.

| Aspect | Common Side Effects | Serious Side Effects | Risk Mitigation in Research |

|---|---|---|---|